molecular formula C28H22N6OS2 B10882616 2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-YL)acetamide

2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-YL)acetamide

Cat. No.: B10882616
M. Wt: 522.6 g/mol
InChI Key: IHHGATIQTUFZAO-UHFFFAOYSA-N
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Description

2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound with a unique structure that combines elements of triazinoindole and thiazole. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic synthesisThe thiazole moiety is then synthesized separately and coupled with the triazinoindole derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-YL)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular structure of the compound can be described as follows:

  • Molecular Weight : 486.6 g/mol
  • LogP (octanol-water partition coefficient) : 4.8
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 7
  • Rotatable Bonds : 6 .

Anticancer Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant anticancer properties. For instance, compounds containing the thiazole moiety have shown efficacy against various cancer cell lines such as HCT-116 and HepG2. The mechanism of action is often linked to the inhibition of critical survival pathways in cancer cells, including the Bcl-2 pathway, which regulates apoptosis. In vitro assays have indicated that certain analogues possess IC50 values lower than standard chemotherapeutics such as doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate to significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of conventional antibiotics like ciprofloxacin and ketoconazole. The presence of specific functional groups was found to enhance antibacterial activity, suggesting a structure-activity relationship (SAR) that could guide future modifications for improved efficacy .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, the compound has shown promising anti-inflammatory activity. Compounds with similar thiazole structures have been reported to reduce inflammation in various models, indicating that the thiazole ring may play a crucial role in mediating these effects .

Study on Anticancer Efficacy

A notable study focused on synthesizing a series of thiazole-linked indole derivatives and evaluating their anticancer activities. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against cancer cell lines. For example, one derivative exhibited an IC50 value of less than 10 µM against HepG2 cells, highlighting its potential as a lead compound for further development .

Study on Antimicrobial Properties

Another research effort involved testing various thiazole-containing compounds against a range of bacterial strains. The study found that certain derivatives had MIC values as low as 32 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential. This study emphasized the importance of optimizing substituent positions on the thiazole ring to maximize activity .

Properties

Molecular Formula

C28H22N6OS2

Molecular Weight

522.6 g/mol

IUPAC Name

2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C28H22N6OS2/c1-18-24(20-12-6-3-7-13-20)30-27(37-18)29-23(35)17-36-28-31-26-25(32-33-28)21-14-8-9-15-22(21)34(26)16-19-10-4-2-5-11-19/h2-15H,16-17H2,1H3,(H,29,30,35)

InChI Key

IHHGATIQTUFZAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2)C6=CC=CC=C6

Origin of Product

United States

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